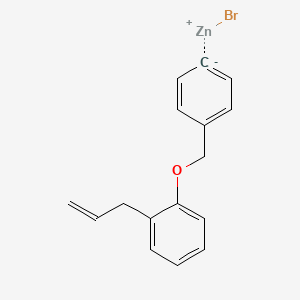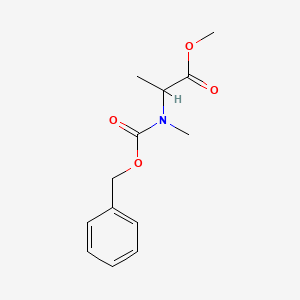
Methyl (2S)-2-{Cbz-(methyl)amino}propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-{Cbz-(methyl)amino}propanoate is a chemical compound with the molecular formula C12H17NO4. It is a derivative of amino acids and is often used in organic synthesis and pharmaceutical research. The compound features a carbobenzyloxy (Cbz) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-{Cbz-(methyl)amino}propanoate typically involves the protection of the amino group using the carbobenzyloxy (Cbz) group. One common method involves the reaction of (S)-2-amino-2-methylpropanoic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The resulting Cbz-protected amino acid is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
Methyl (2S)-2-{Cbz-(methyl)amino}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the Cbz protecting group, revealing the free amine.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is often employed to remove the Cbz group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: The free amine form of the compound.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Methyl (2S)-2-{Cbz-(methyl)amino}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural amino acids.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl (2S)-2-{Cbz-(methyl)amino}propanoate involves its interaction with specific molecular targets. The Cbz group protects the amine functionality, allowing selective reactions at other sites. Upon removal of the Cbz group, the free amine can participate in various biochemical pathways, potentially interacting with enzymes and receptors .
類似化合物との比較
Similar Compounds
Methyl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate: Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
Methyl (2S)-2-[(ethoxycarbonyl)amino]propanoate: Features an ethoxycarbonyl protecting group.
Uniqueness
Methyl (2S)-2-{Cbz-(methyl)amino}propanoate is unique due to its Cbz protecting group, which offers different reactivity and stability compared to Boc and ethoxycarbonyl groups. This makes it particularly useful in specific synthetic applications where selective deprotection is required .
特性
分子式 |
C13H17NO4 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
methyl 2-[methyl(phenylmethoxycarbonyl)amino]propanoate |
InChI |
InChI=1S/C13H17NO4/c1-10(12(15)17-3)14(2)13(16)18-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChIキー |
RZYCUYKUGGKLIL-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)OC)N(C)C(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


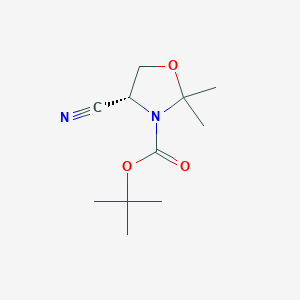
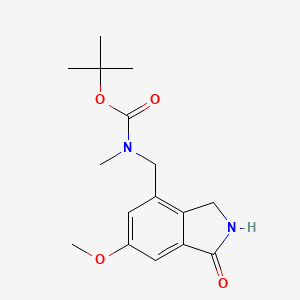
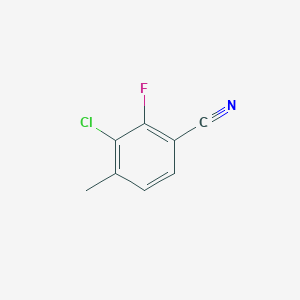

![2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14894968.png)
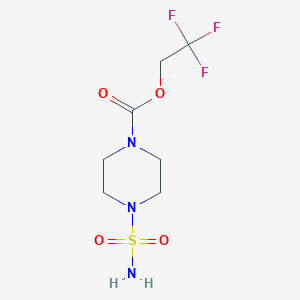
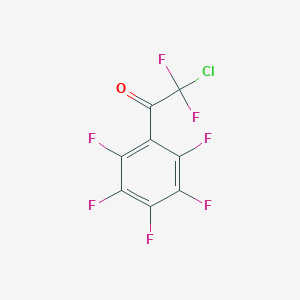
![L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-](/img/structure/B14894991.png)
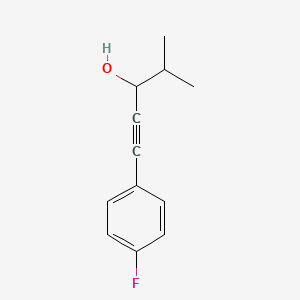
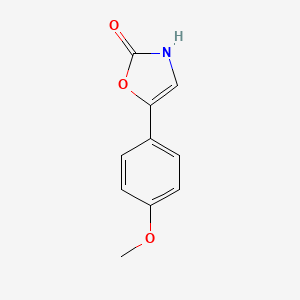

![6-Acetyl-8-cyclopentyl-2-((5-(4-isobutylpiperazin-1-yl)pyridin-2-yl)amino)-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14895009.png)

